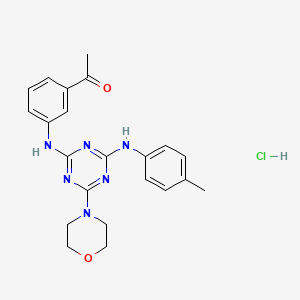
1-(3-((4-Morpholino-6-(p-tolylamino)-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-((4-Morpholino-6-(p-tolylamino)-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride is a synthetic compound often encountered in advanced medicinal chemistry and pharmacological research. Known for its complex structure and multifunctional moieties, it exhibits significant potential in various biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((4-Morpholino-6-(p-tolylamino)-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride generally involves multiple steps:
Formation of the triazine core: Starting with the synthesis of the 1,3,5-triazine ring using suitable reagents like cyanuric chloride.
Attachment of p-tolylamino group:
Incorporation of morpholino group: This step typically involves reacting the intermediate with morpholine.
Linkage to ethanone moiety: This final step may include acylation to form the ethanone structure.
Industrial Production Methods
For industrial scale-up:
Optimization of reaction conditions: to ensure high yield and purity, often through the use of catalysts and controlled environments.
Green chemistry approaches: might be employed to minimize waste and enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: The triazine and phenyl rings may undergo various oxidative transformations.
Substitution Reactions: Common for modifications on the triazine ring and phenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reactions: Use of nucleophiles like amines and alkyl halides.
Major Products
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Amine derivatives and reduced aromatic systems.
Substitution Products: Varied compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
Ligand Synthesis: Used in the development of complex ligands for coordination chemistry.
Catalysis: It serves as a potential catalyst or catalyst precursor.
Biology
Enzyme Inhibition: Explored for its role in inhibiting specific enzymes involved in disease pathways.
Medicine
Drug Development: Investigated for its therapeutic potential in treating various conditions due to its ability to modulate biological targets.
Industry
Material Science: Used in the development of novel materials with specific electronic properties.
Mechanism of Action
The compound exerts its effects through:
Targeting specific molecular pathways: Often involving key enzymes or receptors.
Modulating cellular processes: Such as signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
1-(3-((4-Morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone
4-Morpholino-6-(phenylamino)-1,3,5-triazine
Uniqueness
Structural complexity: The presence of both morpholino and p-tolylamino groups distinguishes it from simpler triazine derivatives.
Specific activity: Unique interactions with biological targets that similar compounds may not exhibit.
Conclusion
1-(3-((4-Morpholino-6-(p-tolylamino)-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride stands out in scientific research and applications due to its multifaceted structure and significant potential in chemistry, biology, medicine, and industry. Its synthesis, reactivity, and specific applications underline its importance in advancing various fields.
Properties
IUPAC Name |
1-[3-[[4-(4-methylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]phenyl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O2.ClH/c1-15-6-8-18(9-7-15)23-20-25-21(24-19-5-3-4-17(14-19)16(2)29)27-22(26-20)28-10-12-30-13-11-28;/h3-9,14H,10-13H2,1-2H3,(H2,23,24,25,26,27);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMULTFRQPBJQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC(=C4)C(=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
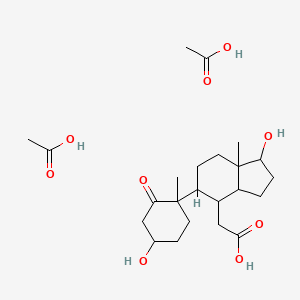

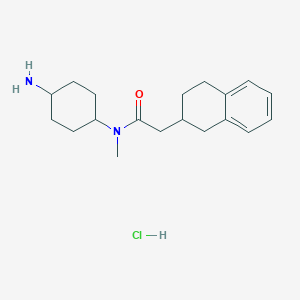
![4-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2610576.png)
![N-benzyl-4-[4-cyano-5-(ethylamino)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide](/img/structure/B2610577.png)
![N-(benzo[d]thiazol-5-yl)-4-isopropoxybenzamide](/img/structure/B2610579.png)
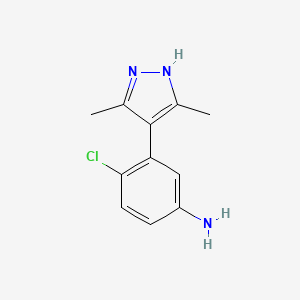

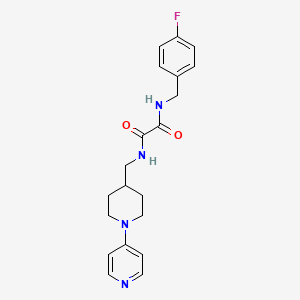
![ethyl 4-[1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate](/img/structure/B2610585.png)
![3-(3-fluorophenyl)-5-({[1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazole](/img/structure/B2610587.png)

![4-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid](/img/structure/B2610589.png)
![7-(4-(cyclohexanecarbonyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2610590.png)
